9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound “9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C19H29N5O3 . It is also known by its CAS number 850825-17-1 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, an ethoxyethyl group, and a methyl group attached to a purino[7,8-a]pyrimidine-2,4-dione core . The exact mass of the compound is 375.22703980 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 375.5 g/mol . It has a topological polar surface area of 70.9 Ų and a complexity of 568 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds .Scientific Research Applications
Synthesis and Derivatives Development
Synthetic Pathways and Derivatives
A significant portion of research focuses on developing synthetic pathways to create purine and pyrimidine derivatives. For example, the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones via 1,3‐dipolar cycloadditions represents an approach to develop a series of purine derivatives with potential biological applications (Simo et al., 2000). This method highlights the versatility of purine and pyrimidine chemistry in generating diverse molecules for further investigation.
Regioselective Synthesis
The work by Majumdar et al. (2001) on the regioselective synthesis of pyrimidine annelated heterocycles from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil showcases the precision achievable in crafting complex heterocyclic structures, which could serve as scaffolds for drug development (Majumdar et al., 2001).
Potential Biological Applications
Anticancer Potential
The catalytic synthesis of 1,8-dioxo-octahydroxanthenes and their evaluation as potential anticancer agents indicate that derivatives of purine and pyrimidine can show promising bioactivity. Molecular iodine catalysis facilitated the reaction, highlighting an efficient pathway for synthesizing compounds with anti-proliferative properties (Mulakayala et al., 2012).
Synthesis in Aqueous Media
The one-pot synthesis of Pyrano[2,3-d]pyrimidine Derivatives in aqueous media under microwave irradiation by Qing (2010) demonstrates an environmentally friendly and efficient approach to producing these derivatives, potentially streamlining the production of biologically active compounds (Qing, 2010).
properties
IUPAC Name |
9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h14H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVDBPAHVKIXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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